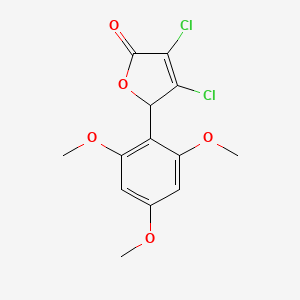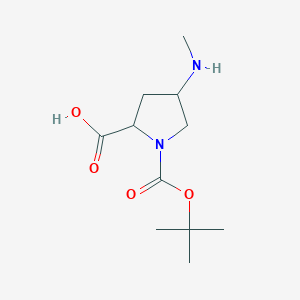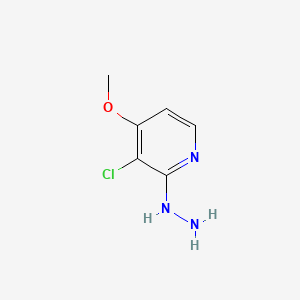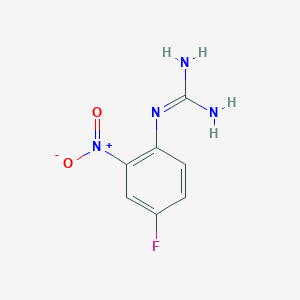![molecular formula C7H4ClN3O B13685471 6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)
6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the pyrrolopyridine family, which is known for its biological activities and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorinated pyridine derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group to an amino group, altering the compound’s properties.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce amino derivatives .
科学研究应用
6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific signaling pathways, leading to altered cellular functions. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is crucial in cancer cell proliferation and survival .
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
1H-pyrazolo[3,4-b]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Uniqueness
6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to its specific chlorine substitution and imino group, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
属性
分子式 |
C7H4ClN3O |
|---|---|
分子量 |
181.58 g/mol |
IUPAC 名称 |
6-chloro-1-iminopyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H4ClN3O/c8-5-1-3-4(2-10-5)7(12)11-6(3)9/h1-2H,(H2,9,11,12) |
InChI 键 |
XJKAWHYPTYQYAF-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CN=C1Cl)C(=O)NC2=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)

![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)


![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)





![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)


